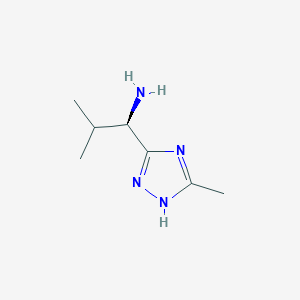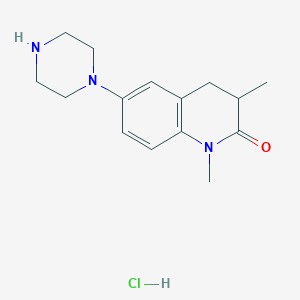![molecular formula C13H12F3NO B13196459 4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile](/img/structure/B13196459.png)
4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile typically involves the trifluoromethylation of carbon-centered radical intermediates . This process can be achieved through various methods, including radical trifluoromethylation, which has been extensively studied due to its importance in creating compounds with trifluoromethyl groups .
Industrial Production Methods
the general approach involves the use of trifluoromethylation techniques, which are crucial for the large-scale synthesis of compounds containing trifluoromethyl groups .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in drug development.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, making it a valuable component in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxylate
- Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate
- 8-Methyl-4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate
Uniqueness
4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile is unique due to its specific structure and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in various applications, including pharmaceuticals and materials science .
Eigenschaften
Molekularformel |
C13H12F3NO |
|---|---|
Molekulargewicht |
255.23 g/mol |
IUPAC-Name |
4-methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile |
InChI |
InChI=1S/C13H12F3NO/c1-8(2)12(18)11(7-17)9-4-3-5-10(6-9)13(14,15)16/h3-6,8,11H,1-2H3 |
InChI-Schlüssel |
NZQYNMBVIQXSAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C(C#N)C1=CC(=CC=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


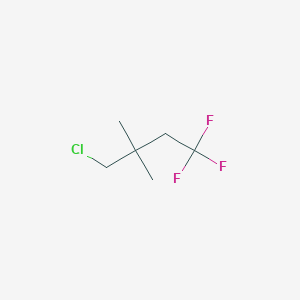
![1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B13196383.png)
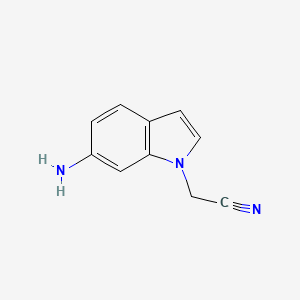
amine](/img/structure/B13196386.png)
methanol](/img/structure/B13196394.png)
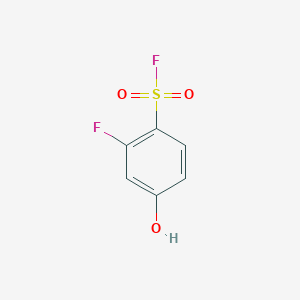
![3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one](/img/structure/B13196408.png)
![3-[(3,4-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13196411.png)
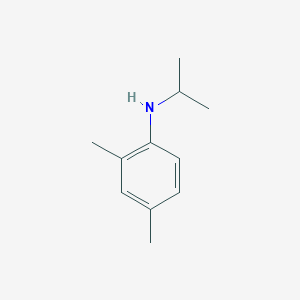

![tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B13196438.png)

